molecular formula C15H24 B1246805 1,7-di-epi-alpha-Cedrene

1,7-di-epi-alpha-Cedrene

Cat. No. B1246805
M. Wt: 204.35 g/mol
InChI Key: IRAQOCYXUMOFCW-UKTARXLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-di-epi-alpha-Cedrene is a natural product found in Asarum, Helichrysum italicum, and other organisms with data available.

Scientific Research Applications

Sesquiterpene Biosynthesis Studies

1,7-di-epi-alpha-Cedrene, as a sesquiterpene, has been studied in the context of biosynthesis. Research indicates that the structure and stereochemistry of sesquiterpenes like 1,7-di-epi-alpha-Cedrene are influenced by the conformation of bisabolyl cation in the enzyme active site. This suggests that the folding of farnesyl diphosphate does not always dictate the structure of cyclization products (Hong & Tantillo, 2009).

Synthetic Chemistry

The synthesis of compounds related to 1,7-di-epi-alpha-Cedrene, such as 2-epi-α-cedren-3-one, has been achieved using a series of chemical transformations. This includes a low temperature and highly (Z)-selective Wittig olefination reaction and a microwave-assisted, catalytic, intramolecular Pauson-Khand cyclisation reaction (Kerr, McLaughlin, Paterson, & Pearson, 2018).

Pharmacological Studies

While the focus is not on drug use and dosage, it's important to note that α-Cedrene, a closely related compound, has been explored for its potential pharmacological effects. For instance, α-Cedrene has been investigated for its potential in increasing skeletal muscle mass and strength, suggesting that 1,7-di-epi-alpha-Cedrene and similar compounds could have similar applications (Tong, Kim, & Park, 2018).

Environmental Chemistry

Research on sesquiterpenes like 1,7-di-epi-alpha-Cedrene also extends to environmental chemistry. The ozonolysis of α-cedrene, a similar compound, has been studied, revealing insights into the formation of highly oxidized multifunctional organic compounds (HOMs) (Richters, Herrmann, & Berndt, 2016). This could suggest similar environmental interactions for 1,7-di-epi-alpha-Cedrene.

properties

Product Name

1,7-di-epi-alpha-Cedrene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12+,13+,15-/m1/s1

InChI Key

IRAQOCYXUMOFCW-UKTARXLSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13CC=C([C@H](C3)C2(C)C)C

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

synonyms

alpha-cedrene
beta-cedrene
cedrene
cedrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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